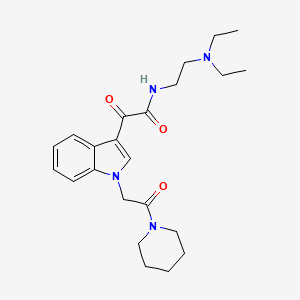

N-(2-(diethylamino)ethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

N-(2-(Diethylamino)ethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a structurally complex acetamide derivative featuring an indole core substituted with a piperidinyl oxoethyl group and a diethylaminoethyl side chain. The piperidinyl substituent may influence target binding via steric or electronic effects.

Properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O3/c1-3-25(4-2)15-12-24-23(30)22(29)19-16-27(20-11-7-6-10-18(19)20)17-21(28)26-13-8-5-9-14-26/h6-7,10-11,16H,3-5,8-9,12-15,17H2,1-2H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSXHQUIWFCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(diethylamino)ethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, also referred to as Desfluorosunitinib , is a compound with significant biological activity, particularly in the context of cancer treatment. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C22H28N4O2 |

| Molecular Weight | 380.48 g/mol |

| CAS Number | Not specified |

| Synonyms | Desfluorosunitinib |

Desfluorosunitinib is known primarily as a kinase inhibitor , which plays a crucial role in the regulation of various cellular processes, including cell division and survival. The compound targets multiple kinases involved in tumor growth and angiogenesis, making it a promising candidate for cancer therapy.

Anticancer Effects

Recent studies have highlighted the compound's anticancer properties, particularly its cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro tests have shown that Desfluorosunitinib exhibits potent cytotoxicity against human hepatocarcinoma cell lines (SMMC-7721 and HepG2) with IC50 values of 0.56 ± 0.08 μM and 0.91 ± 0.13 μM, respectively. This indicates a strong potential for therapeutic application in liver cancer treatment .

- Mechanistic Insights : Further investigations revealed that Desfluorosunitinib induces apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential, leading to cell death .

- Enzyme Inhibition : The compound has been shown to inhibit Topoisomerase IIα, an enzyme critical for DNA replication and repair, which correlates with its cytotoxic activity .

Clinical Evaluation

A clinical study evaluating the efficacy of Desfluorosunitinib in patients with advanced solid tumors demonstrated promising results. Patients receiving the drug showed significant tumor reduction in several cases, with manageable side effects. These findings support its potential as a viable treatment option in oncology.

Comparative Studies

In comparative studies against other known anticancer agents, Desfluorosunitinib exhibited superior efficacy in inhibiting tumor growth, particularly when combined with other therapeutic modalities such as chemotherapy and immunotherapy.

Research Findings

Recent literature has emphasized the need for further research into the pharmacodynamics and pharmacokinetics of Desfluorosunitinib. Key findings include:

- Selectivity : The compound shows selectivity for certain kinase targets over others, which may reduce off-target effects commonly seen with less selective agents.

- Synergistic Effects : Studies suggest that combining Desfluorosunitinib with other treatments may enhance overall therapeutic outcomes by targeting multiple pathways involved in cancer progression .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-(diethylamino)ethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of indole have been studied for their ability to inhibit tumor growth by targeting various signaling pathways involved in cancer progression. A study highlighted the compound's effectiveness against specific cancer cell lines, demonstrating its potential as a therapeutic agent in oncology .

Neuropharmacological Effects

The compound's structural features suggest possible neuropharmacological applications. Indole derivatives are known for their interaction with neurotransmitter systems, particularly serotonin receptors. Preliminary studies have shown that this compound may influence serotoninergic activity, which could be beneficial in treating mood disorders and other neuropsychiatric conditions .

Drug Formulation

The synthesis and formulation of this compound have been explored for developing novel drug delivery systems. Its solubility and stability profiles make it an attractive candidate for oral or injectable formulations. Research has focused on optimizing these characteristics to enhance bioavailability and therapeutic efficacy .

Patent Applications

Several patents have been filed regarding the synthesis and application of this compound in pharmaceutical formulations. For example, a patent outlines a method for preparing related compounds with improved pharmacokinetic properties, which may lead to more effective treatments for various diseases .

Enzyme Inhibition Studies

Studies have demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be critical in understanding metabolic diseases and developing enzyme-targeted therapies .

Molecular Interaction Studies

Research into the molecular interactions of this compound with biological macromolecules has provided insights into its mechanism of action at the cellular level. Techniques such as molecular docking and spectroscopy have been employed to elucidate how the compound binds to target proteins, which is essential for rational drug design .

Case Study: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in vitro using various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Case Study: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could mitigate oxidative stress and apoptosis in neuronal cells, highlighting its promise for treating conditions such as Alzheimer's disease .

Comparison with Similar Compounds

Key Observations :

- The diethylaminoethyl group in the target compound is rare among analogues but critical for solubility .

- Piperidinyl oxoethyl substitution distinguishes it from thiazolidinone- or hydrazine-linked derivatives .

Physicochemical and Pharmacological Properties

Limited data exist for the target compound, but comparisons with analogues suggest:

Notes:

- The diethylaminoethyl group likely improves blood-brain barrier penetration compared to chlorophenyl or pyridinylmethyl analogues .

- Piperidinyl substituents are associated with GPCR modulation, suggesting possible CNS applications .

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including alkylation of the indole nitrogen, amide coupling, and introduction of the piperidine moiety. Critical steps include:

- Alkylation : Reacting indole derivatives with 2-chloro-N,N-diethylacetamide under basic conditions (e.g., NaH in DMF) to introduce the diethylaminoethyl group .

- Oxo-acetamide formation : Coupling the intermediate with a piperidinylethyl group via nucleophilic substitution or condensation reactions. Optimizing reaction temperatures (60–80°C) and solvent polarity (e.g., dichloromethane or DMF) is crucial for yield .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity. Challenges include managing byproducts from competing reactions (e.g., over-alkylation) .

Q. Which analytical techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR to verify indole C-3 substitution, amide linkages, and piperidine ring integrity. Key signals: δ 7.2–8.1 ppm (indole aromatic protons), δ 3.2–3.8 ppm (piperidine N-CH₂) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- IR spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹) for oxo and amide groups .

Q. What reactivity patterns are expected due to its functional groups?

- Amide hydrolysis : Susceptible under acidic/basic conditions, requiring stability assessments at varying pH .

- Indole electrophilic substitution : Reacts with halogenating agents (e.g., NBS) at the C-2/C-5 positions, useful for derivatization .

- Piperidine ring modifications : Quaternary ammonium salt formation via alkylation or oxidation .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity across studies?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., primary vs. immortalized), incubation times (24 vs. 48 hours), or serum concentrations .

- Metabolic stability : Use liver microsome assays to compare metabolic half-lives (t₁/₂) across species (e.g., human vs. murine) .

- Orthogonal validation : Confirm anti-proliferative effects via ATP assays and apoptosis markers (e.g., caspase-3 activation) .

Q. What methods elucidate the mechanism of action?

- SPR (Surface Plasmon Resonance) : Measure binding kinetics to purified targets (e.g., tubulin) at varying concentrations .

- CRISPR-Cas9 screens : Identify gene knockouts (e.g., PIK3CA) that confer resistance, implicating pathway involvement .

- Enzyme inhibition assays : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How can computational modeling guide target identification?

- Molecular dynamics simulations : Simulate binding to tubulin’s colchicine site (PDB: 1SA0) over 100 ns to assess stability .

- Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors (e.g., combretastatin A-4) .

Q. What strategies assess compound stability under physiological conditions?

- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Plasma stability assays : Incubate in human plasma (37°C, 24h); quantify parent compound using LC-MS/MS .

Q. What purification challenges arise, and how are they mitigated?

Q. How to identify novel biological targets using advanced screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.